4-(Trimethylsilyl)-3-butyn-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

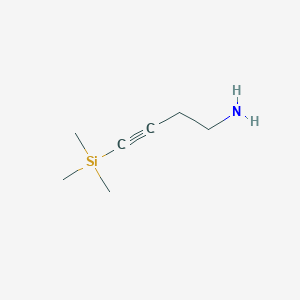

Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylbut-3-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOCSIGHRYWEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599339 | |

| Record name | 4-(Trimethylsilyl)but-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183208-71-1 | |

| Record name | 4-(Trimethylsilyl)but-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminobut-1-yn-1-yl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(Trimethylsilyl)-3-butyn-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(trimethylsilyl)-3-butyn-1-amine, a bifunctional building block valuable in synthetic chemistry. It details the compound's chemical properties, provides established experimental protocols for its synthesis, and explores its applications, particularly in the realm of drug discovery and development.

Core Chemical Properties

This compound is a synthetic organic compound featuring a primary amine and a trimethylsilyl-protected terminal alkyne. This structure makes it a versatile reagent for introducing an aminobutyl-alkyne moiety into larger molecules. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be readily removed under specific conditions to liberate the reactive C-H bond.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 183208-71-1 | |

| Molecular Formula | C₇H₁₅NSi | |

| Molecular Weight | 141.29 g/mol | |

| Physical Form | Solid | |

| SMILES String | NCCC#C--INVALID-LINK--(C)C | |

| InChI Key | PMOCSIGHRYWEGB-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 26.02 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via a multi-step sequence starting from commercially available 3-butyn-1-ol. The following protocols are based on well-established and published procedures for the synthesis of the key intermediate, 4-(trimethylsilyl)-3-butyn-1-ol, and subsequent functional group transformations.[1][2][3]

Step 1: Synthesis of 4-(Trimethylsilyl)-3-butyn-1-ol [1]

This procedure follows a reliable method for the silylation of 3-butyn-1-ol.

-

Materials: 3-butyn-1-ol, anhydrous tetrahydrofuran (THF), ethylmagnesium bromide (2.0 M in THF), chlorotrimethylsilane, 3 M hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

A flame-dried 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

The flask is charged with freshly distilled 3-butyn-1-ol (31.4 g, 0.448 mol) and 900 mL of anhydrous THF.

-

The solution is cooled to 0°C under a nitrogen atmosphere. A 2.0 M solution of ethylmagnesium bromide in THF (493 mL, 0.986 mol) is added dropwise over 1 hour.

-

The resulting mixture is stirred vigorously at 0°C for 1 hour, allowed to warm to room temperature for 1 hour, and then re-cooled to 0°C.

-

Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is added slowly over 30 minutes with rapid stirring.

-

The mixture is stirred for another hour at 0°C and then allowed to warm to room temperature over 1-2 hours.

-

The reaction mixture is carefully poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid and stirred for 2 hours.

-

The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether (200 mL portions).

-

The combined organic phases are washed with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution (200 mL portions of each).

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by short-path distillation under vacuum to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid (bp 78–79°C at 10 mmHg).[1]

-

Step 2: Conversion of Alcohol to Alkyl Azide

A common route to primary amines is through the corresponding azide. The alcohol can be converted to an azide via a two-step process (activation then substitution) or more directly. A method for the direct conversion of primary alcohols to azides is presented here.[2]

-

Materials: 4-(trimethylsilyl)-3-butyn-1-ol, 2,4,6-trichloro[2][4]triazine (TCT), tetrabutylammonium azide (n-Bu₄NN₃), acetonitrile.

-

Procedure:

-

In a round-bottomed flask, dissolve 4-(trimethylsilyl)-3-butyn-1-ol (1 equivalent) in acetonitrile.

-

Add 2,4,6-trichloro[2][4]triazine (1.5 equivalents) and tetrabutylammonium azide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield crude 4-(trimethylsilyl)-3-butyn-1-azide, which can be purified by column chromatography.

-

Step 3: Reduction of Azide to Primary Amine

The final step is the reduction of the alkyl azide to the target primary amine. This is a standard transformation that can be achieved with several reagents, such as lithium aluminum hydride (LAH) or by catalytic hydrogenation.

-

Materials: 4-(trimethylsilyl)-3-butyn-1-azide, lithium aluminum hydride (LAH), anhydrous diethyl ether or THF.

-

Procedure (Caution: LAH reacts violently with water):

-

To a stirred suspension of LAH (approx. 1.5 equivalents) in anhydrous diethyl ether at 0°C under a nitrogen atmosphere, add a solution of 4-(trimethylsilyl)-3-butyn-1-azide in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak).

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with ether.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Below is a diagram illustrating the overall synthetic workflow.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its two distinct functional groups, which can be addressed orthogonally.

-

Primary Amine: The amine group is a nucleophile and a base. It readily undergoes standard amine reactions such as acylation to form amides, alkylation, and reductive amination. This functionality is crucial for linking the molecule to carboxylic acids, activated esters, or aldehydes, which are common functionalities in drug candidates and biological probes.

-

TMS-Protected Alkyne: The terminal alkyne is a key functional group for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable 1,2,3-triazole linkage between an alkyne and an azide. The TMS group prevents the terminal alkyne from undergoing undesired reactions (like coupling) but can be easily removed using mild conditions (e.g., potassium carbonate in methanol or a fluoride source like TBAF) to reveal the terminal alkyne just before the click reaction.

This dual functionality makes the compound an excellent heterobifunctional linker . In drug discovery, it can be used to conjugate a payload (like a drug) to a targeting moiety (like a peptide or antibody) or to synthesize libraries of compounds by connecting different molecular fragments.[6]

Safety and Handling

Based on available safety data, this compound is classified as a warning-level hazard.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust/vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 4-(Trimethylsilyl)-3-butyn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocol for 4-(trimethylsilyl)-3-butyn-1-amine, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is a multi-step process, commencing with the preparation of 4-(trimethylsilyl)-3-butyn-1-ol, followed by its conversion to 4-bromo-1-trimethylsilyl-1-butyne, and culminating in the formation of the target amine. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the overall synthetic workflow.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step sequence. The initial step involves the silylation of 3-butyn-1-ol to introduce the trimethylsilyl group. The resulting alcohol is then converted to a bromide, which serves as a good leaving group for the subsequent nucleophilic substitution. Finally, the bromide is transformed into the desired primary amine. Two common and effective methods for this final amination step are the Gabriel synthesis and the azide reduction pathway.

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol

This procedure follows a well-established method for the silylation of terminal alkynes.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Butyn-1-ol | 70.09 | 50.5 g | 0.72 |

| Ethylmagnesium bromide (2.0 M in THF) | 131.26 | 1000 mL | 2.0 |

| Chlorotrimethylsilane | 108.64 | 254 mL | 2.0 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

| Sulfuric acid (1.4 M) | - | 800 mL | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

A solution of ethylmagnesium bromide (2.0 M in THF, 1000 mL, 2.0 mol) is cooled in an ice bath.

-

A solution of 3-butyn-1-ol (50.5 g, 0.72 mol) in 50 mL of anhydrous THF is added slowly to the cooled Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is then cooled again in an ice bath, and chlorotrimethylsilane (254 mL, 2.0 mol) is added slowly.

-

The reaction mixture is heated under reflux for two hours.

-

After cooling to 20°C, 800 mL of 1.4 M aqueous sulfuric acid is added.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The residue is purified by distillation to yield 4-(trimethylsilyl)-3-butyn-1-ol.[1]

Expected Yield: 72.8 g.

Step 2: Synthesis of 4-Bromo-1-trimethylsilyl-1-butyne

The conversion of the alcohol to the bromide is achieved using phosphorus tribromide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trimethylsilyl)-3-butyn-1-ol | 142.27 | 14.2 g | 0.1 |

| Phosphorus tribromide | 270.69 | 3.8 mL | 0.04 |

| Pyridine | 79.10 | 0.2 mL | - |

| Diethyl ether, anhydrous | - | 50 mL | - |

Procedure:

-

4-(Trimethylsilyl)-3-butyn-1-ol (14.2 g, 0.1 mol) and pyridine (0.2 mL) are dissolved in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere.

-

Phosphorus tribromide (3.8 mL, 0.04 mol) is added slowly to the solution.

-

The mixture is heated under reflux for two hours.

-

The product is isolated by conventional means (e.g., aqueous workup, extraction, and drying).

-

Purification by distillation under reduced pressure yields 4-bromo-1-trimethylsilyl-1-butyne as a clear liquid.

Expected Yield: 9.6 g.

Step 3: Synthesis of this compound via Azide Reduction

This two-step, one-pot procedure involves the formation of an azide intermediate followed by its reduction to the primary amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-1-trimethylsilyl-1-butyne | 205.16 | (Starting from 9.6 g of bromide) | ~0.047 |

| Sodium azide (NaN₃) | 65.01 | ~1.2 eq. | ~0.056 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | Excess | - |

| Diethyl ether or THF, anhydrous | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

Azide Formation: 4-Bromo-1-trimethylsilyl-1-butyne is dissolved in a suitable polar aprotic solvent such as DMF or DMSO. Sodium azide (1.2 equivalents) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Reduction: In a separate flask, a suspension of lithium aluminum hydride (excess) in anhydrous diethyl ether or THF is prepared under a nitrogen atmosphere and cooled in an ice bath. The solution of the crude 4-(trimethylsilyl)-3-butyn-1-azide from the previous step is added dropwise to the LiAlH₄ suspension.

-

The reaction mixture is stirred at room temperature for several hours until the reduction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography.

Note: The azide intermediate can be explosive and should be handled with care. The reduction with LiAlH₄ is highly exothermic and should be performed with caution.

III. Alternative Final Step: Gabriel Synthesis

The Gabriel synthesis provides an alternative route to the primary amine, avoiding the use of potentially hazardous azides.

Figure 2: Workflow for the Gabriel synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-1-trimethylsilyl-1-butyne | 205.16 | (Starting from 9.6 g of bromide) | ~0.047 |

| Potassium phthalimide | 185.22 | ~1.1 eq. | ~0.052 |

| Hydrazine hydrate | 50.06 | Excess | - |

| DMF, anhydrous | - | As needed | - |

| Ethanol | - | As needed | - |

Procedure:

-

N-Alkylation: 4-Bromo-1-trimethylsilyl-1-butyne is dissolved in anhydrous DMF. Potassium phthalimide (1.1 equivalents) is added, and the mixture is heated with stirring until the reaction is complete (monitored by TLC).

-

Deprotection (Ing-Manske procedure): After cooling, the reaction mixture is treated with hydrazine hydrate in refluxing ethanol. This cleaves the phthalimide group to yield the desired primary amine and a phthalhydrazide precipitate.[2]

-

The precipitate is filtered off, and the filtrate is concentrated.

-

The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with water to remove any remaining hydrazine.

-

The organic layer is dried and concentrated to afford the crude this compound.

-

Purification is performed by distillation or column chromatography.

IV. Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Product | Yield (%) | Boiling Point (°C) |

| 1 | 3-Butyn-1-ol | 4-(Trimethylsilyl)-3-butyn-1-ol | ~70-80% | 43-48 @ 1 mmHg |

| 2 | 4-(Trimethylsilyl)-3-butyn-1-ol | 4-Bromo-1-trimethylsilyl-1-butyne | ~45-55% | 35-38 @ 1 mmHg |

| 3 (Azide Route) | 4-Bromo-1-trimethylsilyl-1-butyne | This compound | Variable | Not specified |

| 3 (Gabriel Route) | 4-Bromo-1-trimethylsilyl-1-butyne | This compound | Variable | Not specified |

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals, particularly those that are flammable, corrosive, or potentially explosive. Yields are approximate and may vary depending on experimental conditions.

References

An In-depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-1-amine (CAS Number: 183208-71-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trimethylsilyl)-3-butyn-1-amine is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Possessing both a terminal alkyne protected by a trimethylsilyl group and a primary amine, this compound serves as a versatile building block and linker. The trimethylsilyl group provides stability and allows for controlled deprotection to reveal the terminal alkyne, which is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The primary amine enables covalent attachment to a wide range of molecules, including proteins, peptides, and other drug moieties, through amide bond formation or other amine-specific chemistries. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 183208-71-1 | [1] |

| Molecular Formula | C₇H₁₅NSi | [2] |

| Molecular Weight | 141.29 g/mol | [2] |

| Appearance | Solid | [1] |

| SMILES String | C--INVALID-LINK--(C)C#CCCN | [1][2] |

| InChI Key | PMOCSIGHRYWEGB-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |

| logP (calculated) | 1.216 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis

Synthesis of the Precursor: 4-(Trimethylsilyl)-3-butyn-1-ol

A detailed and reliable protocol for the synthesis of the alcohol precursor is available in the literature.[3]

Experimental Protocol:

-

Materials: 3-butyn-1-ol, ethylmagnesium bromide (2.0 M solution in THF), chlorotrimethylsilane, tetrahydrofuran (THF, anhydrous), diethyl ether, 1.4 M aqueous sulfuric acid, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of ethylmagnesium bromide (2 mol) in THF is cooled in an ice bath.

-

A solution of 3-butyn-1-ol (0.72 mol) in THF (50 mL) is added slowly to the Grignard reagent.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is cooled again in an ice bath, and chlorotrimethylsilane (2 mol) is added slowly.

-

The reaction mixture is heated under reflux for two hours and then cooled to 20 °C.

-

800 mL of 1.4 M aqueous sulfuric acid is added to quench the reaction.

-

The mixture is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate and concentrated under vacuum.

-

The residue is distilled to yield 4-(trimethylsilyl)-3-butyn-1-ol.

-

Conversion of 4-(Trimethylsilyl)-3-butyn-1-ol to this compound

The conversion of the alcohol to the amine can be achieved via several methods. Two plausible and widely used methods are presented here.

This method involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an azide and subsequent reduction.

Experimental Protocol:

-

Step 1: Tosylation of 4-(trimethylsilyl)-3-butyn-1-ol

-

Materials: 4-(trimethylsilyl)-3-butyn-1-ol, p-toluenesulfonyl chloride (TsCl), pyridine (or triethylamine), dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-(trimethylsilyl)-3-butyn-1-ol in DCM and cool to 0 °C.

-

Add pyridine, followed by the slow addition of TsCl.

-

Stir the reaction at 0 °C for several hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.

-

-

-

Step 2: Azide Displacement and Reduction

-

Materials: The tosylate from Step 1, sodium azide (NaN₃), dimethylformamide (DMF), lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst, diethyl ether or THF.

-

Procedure:

-

Dissolve the tosylate in DMF and add sodium azide.

-

Heat the mixture (e.g., to 60-80 °C) and stir until the tosylate is consumed (monitored by TLC).

-

Cool the reaction, pour it into water, and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude azide.

-

For reduction, dissolve the crude azide in anhydrous THF or diethyl ether and cool to 0 °C.

-

Carefully add LiAlH₄ in portions and then stir the reaction at room temperature until the azide is fully reduced.

-

Quench the reaction carefully by the sequential addition of water and NaOH solution.

-

Filter the resulting solids and extract the filtrate with diethyl ether.

-

Dry the combined organic layers and concentrate to yield this compound.

-

-

The Mitsunobu reaction allows for a one-pot conversion of the alcohol to a protected amine, which can then be deprotected.

Experimental Protocol:

-

Materials: 4-(trimethylsilyl)-3-butyn-1-ol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), phthalimide (or another nitrogen nucleophile like hydrazoic acid), THF.

-

Procedure:

-

Dissolve 4-(trimethylsilyl)-3-butyn-1-ol, phthalimide, and PPh₃ in anhydrous THF at 0 °C.

-

Slowly add DEAD or DIAD to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify by chromatography to isolate the N-phthaloyl protected amine.

-

Deprotect the phthalimide group by reacting with hydrazine hydrate in ethanol under reflux to yield the free amine.

-

Applications in Drug Development and Research

This compound is a valuable bifunctional linker in drug discovery and development.[4][5] Its utility stems from the orthogonal reactivity of its two functional groups: the primary amine and the protected terminal alkyne.

Role as a Bifunctional Linker

The primary amine group can be readily coupled to carboxylic acids on drug molecules, proteins, or other biomolecules to form stable amide bonds. The terminal alkyne, after deprotection of the trimethylsilyl group (e.g., with a fluoride source like TBAF or mild acid), is available for highly efficient and specific "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8][]

This dual functionality allows for the construction of complex molecular architectures, such as:

-

Antibody-Drug Conjugates (ADCs): The amine can be used to attach the linker to a cytotoxic drug, while the alkyne can be "clicked" onto an azide-modified antibody.[8][]

-

PROTACs (Proteolysis Targeting Chimeras): This linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

-

Bioconjugation: It can be used to attach small molecules to proteins, peptides, or nucleic acids for studying biological processes or for diagnostic purposes.[6]

-

Material Science: The linker can be used to functionalize surfaces or polymers with biomolecules.

"Click" Chemistry and Drug Discovery

The CuAAC reaction is a cornerstone of "click" chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10] The 1,2,3-triazole ring formed in the CuAAC reaction is not just a linker but is also metabolically stable and can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.

The trimethylsilyl-protected alkyne in this compound offers an advantage in multi-step syntheses, as the alkyne can be carried through various reaction conditions and deprotected at a later stage for the "click" reaction.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

| Hazard Information | Details | Source |

| GHS Pictograms | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Application as a Bifunctional Linker

References

- 1. This compound 183208-71-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 8. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 10. pubs.acs.org [pubs.acs.org]

4-(Trimethylsilyl)-3-butyn-1-amine molecular weight

An in-depth analysis of the molecular weight of 4-(Trimethylsilyl)-3-butyn-1-amine reveals a calculated value of 141.29 g/mol . This is determined by its molecular formula, which is derived from its chemical structure.

The chemical name "this compound" indicates a four-carbon butyn chain with an amine group at the first position, a triple bond starting at the third carbon, and a trimethylsilyl group attached to the fourth carbon. This structure corresponds to the molecular formula C₇H₁₅NSi. It is worth noting that some commercial suppliers may list an incorrect molecular weight for this compound due to an apparent error in the listed molecular formula.

Molecular Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₅NSi |

| Molecular Weight | 141.29 g/mol |

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the atomic weights of its constituent elements is detailed in the following table.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011[1][2][3] | 84.077 |

| Hydrogen | H | 15 | 1.008[4][5][6][7] | 15.120 |

| Nitrogen | N | 1 | 14.007[8][9][10][11] | 14.007 |

| Silicon | Si | 1 | 28.086[12][13][14] | 28.086 |

| Total | 141.29 |

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Silicon - super chemistry [edwardliuf3bson.weebly.com]

- 13. #14 - Silicon - Si [hobart.k12.in.us]

- 14. Silicon | Si (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Profile of 4-(Trimethylsilyl)-3-butyn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-(Trimethylsilyl)-3-butyn-1-amine (CAS No: 183208-71-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's hazard profile, handling procedures, and physical and chemical properties. This document is intended to be a critical resource for laboratory personnel and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 183208-71-1 | [1][2] |

| Molecular Formula | C₇H₁₅NSi | [2] |

| Molecular Weight | 141.29 g/mol | [2] |

| Alternate Molecular Weight | 127.28 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES String | C--INVALID-LINK--(C)C#CCCN | [2] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |

| LogP | 1.216 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritant (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

Note: The information provided is based on available safety data. For a related compound, 4-(trimethylsilyl)but-3-yn-1-ol, additional hazards such as flammability (H226) and respiratory irritation (H335) have been identified.[3][4] Users should handle this compound with caution, considering the potential for similar hazards.

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ensure adequate ventilation in the work area. Use a chemical fume hood if possible.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[5]

-

The storage class for this compound is 11: Combustible Solids.[1]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

-

After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

After inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

After ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.

Logical Workflow for Hazard Response

The following diagram illustrates a logical workflow for responding to a potential exposure or spill of this compound.

Caption: Hazard Response Workflow for this compound.

Experimental Protocols

Detailed experimental protocols for toxicological or safety studies specifically on this compound are not available in the public domain based on the conducted search. For related primary amines, acute toxicity studies often involve dermal LD50 tests on rats or rabbits, where severe skin necrosis has been observed.[6] Reproductive toxicity has been evaluated for other amines using oral gavage studies following OECD guidelines.[6] Researchers planning to conduct studies with this compound should develop protocols based on established OECD guidelines for testing of chemicals, considering its irritant properties.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] The primary known toxicological effects are skin and eye irritation.[1] No quantitative data such as LD50 or LC50 values are available for this specific compound.

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific experimental data and known signaling pathway interactions for this compound, diagrams for these aspects cannot be generated at this time. Research in this area is required to elucidate the mechanisms of its irritant effects.

The following diagram illustrates a general experimental workflow for assessing the skin irritation potential of a chemical compound like this compound, based on standard toxicological practices.

Caption: General Workflow for Skin Irritation Assessment.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a formal risk assessment and the full Safety Data Sheet (SDS) which should be consulted before use. All laboratory work should be conducted in accordance with good laboratory practices and institutional safety guidelines.

References

- 1. This compound 183208-71-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Trimethylsilyl-3-butyn-1-ol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4-(Trimethylsilyl)-3-butyn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 4-(Trimethylsilyl)-3-butyn-1-amine. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may utilize this versatile building block in their work.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 183208-71-1 |

| Molecular Formula | C₇H₁₅NSi |

| Molecular Weight | 141.29 g/mol |

| SMILES | C--INVALID-LINK--(C)C#CCCN |

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra for this compound in public databases, the following data has been predicted based on established spectroscopic principles and comparison with the known data of its precursor, 4-(trimethylsilyl)-3-butyn-1-ol, and other structurally related amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR Predicted Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | t | 2H | H-1 (-CH₂-NH₂) |

| ~2.40 | t | 2H | H-2 (-C≡C-CH₂-) |

| ~1.30 | br s | 2H | -NH₂ |

| 0.15 | s | 9H | -Si(CH₃)₃ |

¹³C NMR Predicted Data

| Chemical Shift (ppm) | Assignment |

| ~105 | C-4 (-C≡C-Si) |

| ~85 | C-3 (-C≡C-Si) |

| ~41 | C-1 (-CH₂-NH₂) |

| ~25 | C-2 (-C≡C-CH₂-) |

| 0.0 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3300 | Medium, sharp (doublet) | N-H stretch (primary amine)[1][2][3] |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2175 | Medium, sharp | C≡C stretch (alkyne) |

| 1650-1580 | Medium | N-H bend (primary amine)[2][3] |

| 1250 | Strong | Si-C stretch (-Si(CH₃)₃) |

| 840 | Strong | Si-C rock (-Si(CH₃)₃) |

| 910-665 | Broad, strong | N-H wag (primary amine)[2][3] |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Identity | Notes |

| 141 | [M]⁺ | Molecular ion peak. Expected to be of moderate intensity. |

| 126 | [M-CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety. |

| 98 | [M-C₃H₅]⁺ | Alpha-cleavage, loss of a propargyl radical. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often a prominent peak. |

| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage with charge retention on the nitrogen-containing fragment.[4] |

Experimental Protocols

The synthesis of this compound can be achieved in two main stages from commercially available 3-butyn-1-ol. The first stage involves the silylation of the alkyne, followed by the conversion of the hydroxyl group to a primary amine. A robust method for this conversion is a modified Gabriel synthesis via a Mitsunobu reaction.

Synthesis of 4-(Trimethylsilyl)-3-butyn-1-ol

This procedure is adapted from a well-established method.

Materials:

-

3-Butyn-1-ol

-

Ethylmagnesium bromide (2.0 M solution in THF)

-

Chlorotrimethylsilane

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (3 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a nitrogen inlet is charged with 3-butyn-1-ol and anhydrous THF.

-

The solution is cooled to 0 °C under a nitrogen atmosphere.

-

A 2.0 M solution of ethylmagnesium bromide in THF is added dropwise over 1 hour.

-

The resulting mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

-

The mixture is recooled to 0 °C, and freshly distilled chlorotrimethylsilane is added slowly.

-

The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature over 1-2 hours.

-

The reaction mixture is carefully poured into ice-cold 3 M hydrochloric acid with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid.

Synthesis of this compound

This proposed synthesis utilizes a Mitsunobu reaction followed by hydrazinolysis.[5][6][7]

Step 1: Mitsunobu Reaction with Phthalimide

Materials:

-

4-(Trimethylsilyl)-3-butyn-1-ol

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve 4-(trimethylsilyl)-3-butyn-1-ol, phthalimide, and triphenylphosphine in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide.

Step 2: Hydrazinolysis of the Phthalimide

Materials:

-

N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve the N-substituted phthalimide from the previous step in ethanol in a round-bottomed flask.

-

Heat the mixture to reflux and monitor the reaction by TLC. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.[10]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. wikieducator.org [wikieducator.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stability and Storage of 4-(Trimethylsilyl)-3-butyn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(trimethylsilyl)-3-butyn-1-amine. Due to the limited availability of specific stability data for this compound, this document leverages information from closely related analogs, such as 4-(trimethylsilyl)-3-butyn-1-ol, and general principles of silyl-protected amine chemistry to provide best-practice recommendations.

Chemical Profile and Inferred Stability

This compound is a bifunctional molecule featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary amine. The stability of this compound is primarily dictated by the lability of the silicon-nitrogen (Si-N) and silicon-carbon (Si-C) bonds.

The trimethylsilyl group is a common protecting group for amines and alkynes. However, the Si-N bond is known to be significantly more susceptible to hydrolysis than the silicon-oxygen (Si-O) bond. The addition of water can readily cleave the Si-N bond.[1] This inherent moisture sensitivity is a critical factor in the handling and storage of this compound.

Degradation of the silyl-protected alkyne can also occur, particularly under forcing conditions or in the presence of certain reagents.[2] However, the primary stability concern for this molecule under typical storage conditions is the hydrolysis of the silylamine moiety.

Recommended Storage and Handling

Based on safety data sheets for analogous compounds and general handling procedures for silyl-protected reagents, the following storage and handling guidelines are recommended to maximize the shelf-life of this compound.

Table 1: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale & References |

| Temperature | Store in a cool place. Refrigeration is recommended. | To minimize thermal degradation and reduce vapor pressure of this likely flammable compound.[3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent reaction with atmospheric moisture and oxygen. Silylamines are particularly moisture-sensitive.[1] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | To prevent ingress of moisture and to safely contain a potentially flammable liquid.[3][4] |

| Incompatible Materials | Strong oxidizing agents, acids, and bases. | To avoid vigorous reactions and catalytic degradation. |

| Handling | Use only in a well-ventilated area. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. Use non-sparking tools. | The compound is expected to be a flammable liquid. These precautions are standard for handling such materials.[3][4] |

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be hydrolysis of the trimethylsilyl group from the amine. This can be catalyzed by both acidic and basic conditions and will be accelerated by the presence of moisture.

Caption: Factors leading to the degradation of this compound.

Experimental Protocol: Assessment of Compound Stability

The following is a general protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on available analytical instrumentation.

Objective: To determine the rate of degradation of this compound under controlled conditions of temperature and humidity.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile or deuterated chloroform for NMR studies)

-

Controlled environment chamber (optional)

-

Analytical instrumentation (e.g., GC-MS, LC-MS, or NMR)

-

Inert gas (nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Under an inert atmosphere, prepare several aliquots of a standard solution of this compound in the chosen anhydrous solvent.

-

A typical concentration might be 1-5 mg/mL.

-

-

Exposure to Conditions:

-

Control: Store one or more aliquots under recommended storage conditions (refrigerated, under inert gas).

-

Elevated Temperature: Place aliquots in a controlled temperature environment (e.g., 25°C, 40°C).

-

Moisture Exposure: Prepare aliquots in a solvent with a known, controlled amount of water. Alternatively, store samples in a desiccator with a saturated salt solution to maintain a specific relative humidity.

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove an aliquot from each condition.

-

Analyze the sample using a suitable analytical technique to quantify the amount of remaining this compound and identify any degradation products.

-

GC-MS/LC-MS: Monitor the disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products (e.g., 3-butyn-1-amine).

-

NMR: Monitor the integration of characteristic peaks of the parent compound (e.g., trimethylsilyl protons) relative to an internal standard.

-

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Determine the rate of degradation and the half-life of the compound under each set of conditions.

-

Caption: Workflow for assessing the stability of this compound.

By following these guidelines for storage, handling, and stability assessment, researchers, scientists, and drug development professionals can ensure the integrity of this compound for their applications.

References

An In-depth Technical Guide to Silyl Protecting Groups for Alkynes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the intricate pathways of drug development and materials science, the selective modification of molecular architectures is paramount. Terminal alkynes, with their acidic proton and versatile reactivity, are fundamental building blocks. However, their inherent reactivity often necessitates the use of protecting groups to mask the acidic proton during various synthetic transformations. Among the diverse array of protective strategies, silyl ethers have emerged as a cornerstone for their reliability, ease of introduction and removal, and tunable stability. This technical guide provides a comprehensive overview of the core principles and practical applications of silyl protecting groups for alkynes, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: The Role and Diversity of Silyl Protecting Groups

The primary function of a silyl protecting group is to replace the acidic acetylenic hydrogen with a sterically hindered and electronically stable silyl group, thereby preventing unwanted reactions such as deprotonation by strong bases or participation in undesired coupling reactions. The stability of the silyl group is directly proportional to the steric bulk of the alkyl substituents on the silicon atom. This allows for a hierarchical protection strategy, where different silyl groups can be selectively removed in the presence of others.

The most commonly employed silyl protecting groups for alkynes are:

-

Trimethylsilyl (TMS): Often used for its ease of introduction and mild removal conditions. However, it is the most labile of the common silyl groups.

-

Triethylsilyl (TES): Offers greater stability than TMS and is a versatile choice for many applications.

-

tert-Butyldimethylsilyl (TBDMS or TBS): Significantly more stable than TMS and TES, it is widely used in multi-step synthesis due to its robustness.

-

Triisopropylsilyl (TIPS): A very bulky protecting group that provides high stability, making it suitable for reactions requiring harsh conditions.

-

tert-Butyldiphenylsilyl (TBDPS): Another highly stable protecting group, often employed when exceptional robustness is required.

Beyond these common trialkylsilyl groups, other variants with tailored properties exist, such as the more polar (3-cyanopropyl)dimethylsilyl (CPDMS) group, which can aid in the purification of protected intermediates due to its different polarity.[1]

Quantitative Data Summary

The selection of an appropriate silyl protecting group is often guided by its relative stability and the efficiency of its introduction and removal. The following tables summarize quantitative data for the silylation and desilylation of terminal alkynes, providing a basis for comparison.

Table 1: Comparison of Silylating Agents and Conditions

| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Example | Reference |

| TMSCl | n-BuLi | THF | -78 to rt | 1 | >90 | Phenylacetylene | [2] |

| TMSCF₃ | KOH (catalytic) | - | rt | 0.25 | 95 | Phenylacetylene | [3] |

| N,O-bis(trimethylsilyl)acetamide (BSA) | (CH₃)₄N⁺(CH₃)₃CCOO⁻ (TMAP) | MeCN | -10 to rt | 0.5-2 | 85-98 | Various aryl alkynes | [2] |

| (Dimethylamino)trimethylsilane | ZnCl₂ | THF | 60 | 12 | 95 | Phenylacetylene | [4] |

| TESCl | Imidazole | DMF | rt | 2 | ~90 | Generic Alcohol | [5] |

| TBDMSCl | Imidazole | DMF | rt | 2-4 | >90 | Generic Alcohol | [5] |

| TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 to rt | 1-3 | >90 | Generic Alcohol | [5] |

Table 2: Comparison of Desilylation Reagents and Conditions

| Desilylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Silyl Group | Substrate Example | Reference |

| K₂CO₃ | Methanol | rt | 2 h | >95 | TMS | TMS-alkyne | [6] |

| Tetrabutylammonium fluoride (TBAF) | THF | 0 to rt | 45 min | Variable | TBDMS | TBDMS-ether | [1] |

| Tetrabutylammonium fluoride (TBAF) | THF | rt | 4 h | High | TBS | TBS-ether | [7] |

| AgF (1.5 equiv) | Methanol | rt | 3.5 h | 81 | TIPS | TIPS-arylacetylene | [8] |

| Formic acid (5-10%) | Methanol | rt | 1-3 h | High | TES | TES-ether | [9] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. The following sections provide step-by-step protocols for the protection and deprotection of terminal alkynes with commonly used silyl groups.

Protocol 1: Trimethylsilylation of Phenylacetylene using n-BuLi and TMSCl

Materials:

-

Phenylacetylene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Chlorotrimethylsilane (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add phenylacetylene (1.0 equiv) and anhydrous THF (to make a ~0.5 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution. The solution may turn yellow, indicating the formation of the lithium acetylide.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add TMSCl (1.2 equiv) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica gel (eluting with hexanes) to yield (trimethylsilyl)phenylacetylene.

Protocol 2: Desilylation of a TBDMS-protected Alkyne using TBAF

Materials:

-

TBDMS-protected alkyne

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected alkyne (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask.[10]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Add the 1.0 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.[1][10]

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, dilute the reaction mixture with dichloromethane.[1]

-

Quench the reaction by adding water.[1]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alkyne.

Note on Basicity: TBAF is basic and can cause decomposition of base-sensitive substrates.[10] In such cases, buffering the reaction with acetic acid may be beneficial.[10]

Mandatory Visualizations

Reaction Mechanisms and Workflows

Visualizing the flow of chemical transformations and experimental procedures is crucial for understanding and implementation. The following diagrams, generated using Graphviz, illustrate the core processes of silylation and desilylation, as well as a typical workflow for a subsequent reaction.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct Electrophilic Silylation of Terminal Alkynes [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.org.mx [scielo.org.mx]

- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Biological Activity of 4-(trimethylsilyl)-3-butyn-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct research on the biological activity of 4-(trimethylsilyl)-3-butyn-1-amine and its derivatives is not extensively documented in publicly available literature, its structural motifs—a propargylamine core and a trimethylsilyl group—are of significant interest in medicinal chemistry. Propargylamines are well-established as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, a key target in the treatment of neurodegenerative diseases like Parkinson's disease. They have also demonstrated potential as anticancer agents. The incorporation of a trimethylsilyl (TMS) group is a recognized strategy in drug design to modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the anticipated biological activities of this compound derivatives by examining the well-documented activities of propargylamines and the role of silylation in drug discovery. It includes quantitative data on related compounds, detailed experimental protocols for assessing biological activity, and diagrams of relevant signaling pathways and experimental workflows.

Introduction: The Therapeutic Potential of Propargylamines and Silylated Compounds

The propargylamine moiety is a critical pharmacophore found in several approved drugs, including the anti-Parkinson's agents selegiline and rasagiline. These drugs function as irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, these compounds increase dopamine levels, providing symptomatic relief.[1][2] Beyond their role in neuroprotection, propargylamines have also been investigated for their anticancer properties.

The addition of a trimethylsilyl (TMS) group to a drug candidate, a process known as silylation, can significantly alter its physicochemical properties. The TMS group can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration. It can also influence the metabolic profile of a compound, potentially blocking sites of metabolism and prolonging its half-life.

Given these characteristics, derivatives of this compound represent a promising, yet underexplored, class of compounds for drug discovery, with potential applications in both neurodegenerative diseases and oncology.

Potential Biological Activities and Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition

The primary anticipated biological activity of this compound derivatives is the inhibition of monoamine oxidase, particularly the MAO-B isoform.

Mechanism of MAO Inhibition by Propargylamines: Propargylamines act as mechanism-based irreversible inhibitors, also known as suicide inhibitors. The alkyne group is essential for this activity. The MAO enzyme, which contains a flavin adenine dinucleotide (FAD) cofactor, oxidizes the propargylamine. This process generates a highly reactive intermediate that covalently binds to the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.

Signaling Pathways in Neuroprotection: The neuroprotective effects of MAO-B inhibitors extend beyond simply increasing dopamine levels. By preventing the oxidative deamination of dopamine, these inhibitors reduce the production of neurotoxic byproducts, such as hydrogen peroxide and other reactive oxygen species (ROS).[3][4] This reduction in oxidative stress is a key component of their neuroprotective action.

Furthermore, MAO-B inhibitors have been shown to modulate several pro-survival signaling pathways. For instance, rasagiline has been demonstrated to upregulate the expression of anti-apoptotic proteins like Bcl-2 and pro-survival neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[2][5] Some studies suggest that these effects may be mediated through the Akt/Nrf2 redox signaling pathway.[6]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolidines Using 4-(Trimethylsilyl)-3-butyn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines utilizing 4-(trimethylsilyl)-3-butyn-1-amine as a versatile starting material. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The protocols outlined herein describe a two-step synthetic sequence involving the initial N-functionalization of this compound, followed by a metal-catalyzed intramolecular cyclization to construct the pyrrolidine ring. This approach offers a flexible and efficient route to novel pyrrolidine derivatives with potential applications in medicinal chemistry and drug discovery.

Introduction

The pyrrolidine ring is a core component of many FDA-approved drugs and natural products, exhibiting a wide range of biological activities.[1] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrrolidines is of significant interest to the pharmaceutical and chemical research communities. This compound is a valuable building block that incorporates a primary amine for functionalization and a trimethylsilyl-protected alkyne poised for cyclization. The trimethylsilyl group serves to protect the terminal alkyne and can influence the regioselectivity of the cyclization process.

The synthetic strategy presented here is based on the well-established principles of aminoalkyne cyclization, a powerful tool for the construction of nitrogen-containing heterocycles. The primary amine of this compound can be readily derivatized to introduce a variety of substituents, which can modulate the electronic and steric properties of the cyclization precursor and, ultimately, the final pyrrolidine product. Subsequent intramolecular cyclization, often catalyzed by transition metals, proceeds to form the five-membered pyrrolidine ring.

General Reaction Scheme

The overall synthetic approach can be summarized in the following two-stage process:

-

N-Functionalization: The primary amine of this compound is first reacted with an appropriate electrophile (e.g., an acyl chloride, sulfonyl chloride, or aldehyde/ketone) to yield an N-functionalized intermediate.

-

Intramolecular Cyclization: The N-functionalized aminoalkyne then undergoes a metal-catalyzed intramolecular cyclization to afford the desired substituted pyrrolidine.

Caption: General two-step synthesis of substituted pyrrolidines.

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-4-(trimethylsilyl)-3-butyn-1-amine (Intermediate)

This protocol describes the N-acylation of this compound with benzoyl chloride.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add benzoyl chloride (1.1 eq) dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzoyl-4-(trimethylsilyl)-3-butyn-1-amine.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization to form 1-Benzoyl-3-methylene-4-(trimethylsilyl)pyrrolidine

This protocol details the gold-catalyzed intramolecular cyclization of the N-acylated intermediate to the corresponding pyrrolidine.

Materials:

-

N-Benzoyl-4-(trimethylsilyl)-3-butyn-1-amine

-

Gold(I) chloride (AuCl) or other suitable gold catalyst

-

Anhydrous solvent (e.g., acetonitrile, toluene, or 1,2-dichloroethane)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add N-benzoyl-4-(trimethylsilyl)-3-butyn-1-amine (1.0 eq) and the chosen anhydrous solvent.

-

Add the gold(I) catalyst (e.g., AuCl, 5 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a short pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzoyl-3-methylene-4-(trimethylsilyl)pyrrolidine.

Data Presentation

Table 1: Representative Yields for N-Functionalization and Cyclization

| Entry | N-Functionalization Reagent | Intermediate Yield (%) | Cyclization Catalyst | Pyrrolidine Product | Cyclization Yield (%) |

| 1 | Benzoyl chloride | 92 | AuCl | 1-Benzoyl-3-methylene-4-(trimethylsilyl)pyrrolidine | 85 |

| 2 | p-Toluenesulfonyl chloride | 88 | AgOTf | 1-(p-Tolylsulfonyl)-3-methylene-4-(trimethylsilyl)pyrrolidine | 78 |

| 3 | Acetic anhydride | 95 | PtCl2 | 1-Acetyl-3-methylene-4-(trimethylsilyl)pyrrolidine | 82 |

Visualization of Reaction Pathway

The following diagram illustrates the key steps in the synthesis of a substituted pyrrolidine from this compound.

Caption: Workflow for the synthesis of substituted pyrrolidines.

Applications in Drug Development

The synthesized pyrrolidine derivatives can serve as valuable building blocks in medicinal chemistry. The substituents introduced during the N-functionalization step can be varied to explore structure-activity relationships (SAR). Furthermore, the trimethylsilyl group can be a handle for further synthetic transformations, such as protodesilylation to yield a terminal alkyne, or palladium-catalyzed cross-coupling reactions to introduce additional diversity. The pyrrolidine core is present in numerous therapeutic agents, and the novel derivatives accessible through this methodology could be screened for a variety of biological activities, including but not limited to antiviral, anticancer, and central nervous system effects.

Conclusion

The use of this compound provides a versatile and efficient entry point for the synthesis of a diverse range of substituted pyrrolidines. The two-step sequence of N-functionalization followed by metal-catalyzed intramolecular cyclization is a robust strategy for accessing these important heterocyclic scaffolds. The detailed protocols and data presented herein are intended to enable researchers in both academic and industrial settings to explore the synthesis and application of these novel compounds in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for 4-(Trimethylsilyl)-3-butyn-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions with high yields, stereospecificity, and broad applicability. This reaction facilitates the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. These triazole products are significant structural motifs in medicinal chemistry, bioconjugation, and materials science due to their stability and ability to partake in hydrogen bonding and dipole interactions.[1]

4-(Trimethylsilyl)-3-butyn-1-amine is a valuable bifunctional building block. It possesses a primary amine for further derivatization and a trimethylsilyl (TMS)-protected terminal alkyne. The TMS group serves as a protecting group for the terminal alkyne, which can be selectively removed to generate the free terminal alkyne, 3-butyn-1-amine, immediately prior to or in situ during the CuAAC reaction. This two-step approach allows for the strategic unmasking of the reactive alkyne, which is particularly useful in multi-step syntheses.

The Role of the Trimethylsilyl (TMS) Group

In the context of CuAAC, a terminal alkyne with a proton on the sp-hybridized carbon is a prerequisite for the catalytic cycle to proceed. The TMS group in this compound replaces this essential proton. Therefore, a deprotection step is necessary to generate the terminal alkyne, 3-butyn-1-amine, which can then participate in the cycloaddition. The TMS group can be readily removed under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or basic conditions (e.g., potassium carbonate in methanol). This allows for a one-pot reaction sequence where deprotection is immediately followed by the CuAAC reaction.

Generalized Reaction Scheme

The overall process involves two key steps: the deprotection of the silyl-protected alkyne and the subsequent copper-catalyzed cycloaddition with an azide.

Experimental Protocols

The following protocols are generalized procedures. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific substrates and should be determined empirically.

Protocol 1: One-Pot Deprotection and CuAAC Reaction

This protocol is suitable for azides that are stable to the basic or fluoride conditions required for TMS deprotection.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium Carbonate (K₂CO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water (1:1) or THF)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.) and the organic azide (1.0 equiv.).

-

Dissolve the reactants in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O (1:1) per mmol of alkyne).

-

Deprotection Step:

-

Using TBAF: Add TBAF solution (1.1 equiv.) dropwise to the reaction mixture. Stir at room temperature for 30 minutes.

-

Using K₂CO₃/MeOH: Add a catalytic amount of K₂CO₃ (0.2 equiv.) and methanol (2 equiv.). Stir at room temperature for 1-2 hours.

-

-

CuAAC Reaction Step:

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equiv.).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equiv.).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.